6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Description

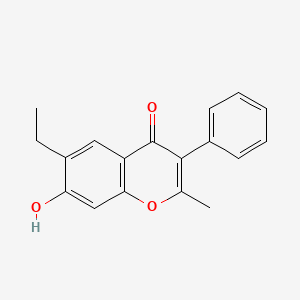

6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a chromenone derivative characterized by a benzopyran-4-one core. Its structure includes an ethyl group at position 6, a hydroxyl group at position 7, a methyl group at position 2, and a phenyl substituent at position 3. Chromenones (or coumarin derivatives) are known for diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-7-hydroxy-2-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-3-12-9-14-16(10-15(12)19)21-11(2)17(18(14)20)13-7-5-4-6-8-13/h4-10,19H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDQXLAYZCAPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the chromen-4-one structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form a dihydro derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

Oxidation: Formation of 7-keto-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one.

Reduction: Formation of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-dihydrochromen-4-one.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

This compound is a synthetic organic compound belonging to the chromen-4-one derivatives class. It is characterized by an ethyl group at the 6th position, a hydroxy group at the 7th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position on the chromen-4-one backbone.

Properties

- IUPAC Name : 6-ethyl-7-hydroxy-2-methyl-3-phenylchromen-4-one

- Molecular Formula : C18H16O3

- Molecular Weight : 280.3 g/mol

- Melting Point : ~178.89 °C

- Boiling Point : ~475.4 °C

- Density : ~1.2 g/cm³

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : The hydroxy group at the 7th position can be oxidized to form a ketone. Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. The major product is 7-keto-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one.

- Reduction : The carbonyl group in the chromen-4-one structure can be reduced to form a dihydro derivative. Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be used for this reduction. The product is 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-dihydrochromen-4-one.

- Substitution : Undergoes Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst, leading to various substituted derivatives depending on the electrophile used.

Scientific Research Applications

This compound is used in various scientific research applications:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : It is investigated for potential biological activities, including antioxidant and anti-inflammatory properties.

- Medicine : It is studied for potential therapeutic effects in treating various diseases.

- Industry : It is utilized in developing new materials and chemical products.

Biological Activities

This compound is a flavonoid compound with several biological activities:

- Antioxidant Activity : Flavonoids are known for scavenging free radicals and reducing oxidative stress. This compound exhibits antioxidant activity.

- Anticancer Properties : Research indicates potential anticancer effects:

- Inhibition of Cell Proliferation: It can inhibit the proliferation of cancer cell lines.

- Apoptosis Induction: It induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : It may possess anti-inflammatory properties, inhibiting pro-inflammatory cytokines and reducing inflammation in experimental models.

Anticancer Activity of Chromene Derivatives

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Chromenone derivatives exhibit significant structural diversity, with substituent variations profoundly affecting their physicochemical and biological properties. Below is a detailed comparison of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one with structurally analogous compounds:

Structural Variations and Substituent Effects

Position 7 Substituents

- Hydroxy vs. Methoxy/Prenyloxy/Halogenated Groups: The hydroxyl group at position 7 in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (e.g., 6-ethyl-7-methoxy-2-methyl-3-phenoxy-4H-chromen-4-one, C₁₉H₁₈O₄, MW 310.35) . Halogenated derivatives like 6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one (C₂₂H₁₃Cl₃O₄, MW 453.70) exhibit increased molecular weight and electronegativity, which may enhance antimicrobial activity but raise toxicity concerns .

Position 3 Substituents

- Phenyl vs. Methoxyphenyl groups (e.g., 7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, C₁₇H₁₁F₃O₄, MW 336.26) introduce electron-donating methoxy groups, altering electronic properties .

Position 2 and 6 Substituents

- Methyl/Ethyl vs. Trifluoromethyl/Chloro: The methyl group at position 2 and ethyl at position 6 in the target compound are non-polar, contributing to lipophilicity. Trifluoromethyl groups (e.g., in and ) are electron-withdrawing, enhancing metabolic stability but increasing molecular weight .

Molecular Weight and Physicochemical Properties

Biological Activity

6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, also known by its CAS number 315234-02-7, is a flavonoid compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 280.32 g/mol. The compound exhibits notable physical properties:

- Melting Point : ~178.89 °C

- Boiling Point : ~475.4 °C

- Density : ~1.2 g/cm³

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that this compound possesses significant antioxidant activity, comparable to other established flavonoids.

Anticancer Properties

Research indicates that this compound may exhibit anticancer effects through various mechanisms:

- Inhibition of Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A431 and Jurkat cells, showcasing a potential IC50 value lower than that of standard chemotherapeutics like doxorubicin .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models, suggesting its utility in treating inflammatory diseases .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups present in the structure enhance its ability to donate electrons, thereby neutralizing free radicals.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, including the MAPK and PI3K/Akt pathways.

- Interaction with Enzymes : It has been suggested that this flavonoid can interact with specific enzymes involved in cancer progression and inflammation .

Q & A

Q. How can researchers optimize the synthesis of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one to improve yield and purity?

Methodological Answer: Synthesis optimization involves selecting reaction conditions (solvent, temperature, catalysts) and purification techniques. For example, the compound can be synthesized via a base-catalyzed cyclization using K₂CO₃ in DMF under reflux, achieving yields up to 95% when coupled with propargyl bromide as an electrophile . Purification via recrystallization in ethanol or column chromatography is critical to isolate the off-white solid product and minimize byproducts. Monitoring reaction progress with TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.4 molar ratio of starting material to propargyl bromide) can further enhance efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of FTIR, ¹H/¹³C NMR, and mass spectrometry (MS) is essential. FTIR confirms functional groups (e.g., hydroxyl stretch at ~3479 cm⁻¹, carbonyl at ~1647 cm⁻¹) . ¹H NMR (400 MHz, CDCl₃) resolves substituent positions: aromatic protons appear at δ 7.47–7.39 ppm, while the chromen-4-one ring protons show distinct coupling patterns (e.g., δ 6.34 ppm for the C6-H proton) . High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 147.1368) . For advanced confirmation, 2D NMR (COSY, HSQC) can resolve overlapping signals in complex spectra .

Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?

Methodological Answer: Slow evaporation from a polar aprotic solvent (e.g., DMF or ethanol) at controlled temperatures (4–10°C) promotes crystal growth. Pre-saturation of the solution with inert gases (N₂) minimizes oxidation. For challenging crystallizations, vapor diffusion methods using diethyl ether as an antisolvent can yield diffraction-quality crystals. Data collection at low temperatures (100 K) with synchrotron radiation improves resolution .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination of this compound?

Methodological Answer: Discrepancies in unit cell parameters or electron density maps require iterative refinement using software like SHELXL . For example, if twinning or disorder is observed, applying the TWIN/BASF commands in SHELXL can model these effects. Cross-validation with independent datasets (e.g., from different crystals or synchrotron sources) and R-factor analysis (R₁ < 0.05) ensure reliability. Contradictions in hydrogen bonding networks may necessitate neutron diffraction or DFT-based geometry optimization .

Q. What computational approaches are used to predict the bioactivity and structure-activity relationships (SAR) of this chromenone derivative?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations evaluate interactions with biological targets (e.g., antimicrobial enzymes). For instance, docking studies against E. coli DNA gyrase reveal binding affinities correlated with substituent electronegativity . QSAR models using Hammett constants or DFT-derived descriptors (e.g., HOMO-LUMO gaps) predict bioactivity trends. Experimental validation via MIC assays against Gram-positive/negative bacteria refines computational predictions .

Q. How do tautomeric equilibria or pH-dependent stability affect the compound’s reactivity in aqueous environments?

Methodological Answer: The 7-hydroxy group’s acidity (pKa ~8–10) enables keto-enol tautomerism, which can be monitored via UV-vis spectroscopy (shifts at λ = 270–320 nm) . Buffered solutions (pH 7.4) simulate physiological conditions, while NMR titration (¹H in D₂O) tracks proton exchange. Stability under acidic/basic conditions is assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C), with LC-MS identifying degradation products .

Q. What strategies address contradictions in synthetic yields when scaling up from milligram to gram quantities?

Methodological Answer: Scale-up challenges often arise from inefficient heat/mass transfer. Transitioning from batch to flow chemistry improves reproducibility, while microwave-assisted synthesis reduces reaction times. For example, using a continuous-flow reactor with DMF at 120°C and 3 bar pressure maintains >90% yield at 10-g scale. Process analytical technology (PAT) like in-line FTIR monitors intermediate formation .

Q. How can researchers interpret complex splitting patterns in the ¹H NMR spectra of substituted chromenones?

Methodological Answer: Advanced NMR techniques, such as ¹H-¹H COSY and NOESY, resolve coupling between adjacent protons (e.g., J = 8 Hz for aromatic protons). For diastereotopic protons, variable-temperature NMR (VT-NMR) distinguishes dynamic effects. Computational tools (e.g., MestReNova) simulate spectra based on DFT-optimized geometries to assign challenging peaks .

Data Analysis and Validation

Q. What statistical methods are employed to validate reproducibility in biological assay data for this compound?

Methodological Answer: Dose-response curves (IC₅₀/EC₅₀) require triplicate measurements with standard deviations <10%. ANOVA or Student’s t-test identifies significant differences between test groups. For high-throughput screening, Z’-factor analysis (Z’ > 0.5) ensures assay robustness. Cross-validation with orthogonal assays (e.g., fluorescence vs. luminescence) confirms activity .

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer: Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. Solvent effects (implicit vs. explicit water models) and protonation states (at physiological pH) significantly impact binding affinities. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides thermodynamic data (ΔG, Kd) to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.